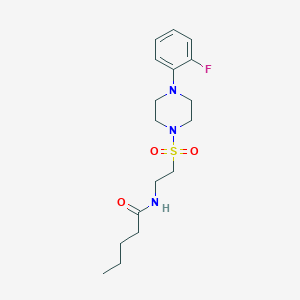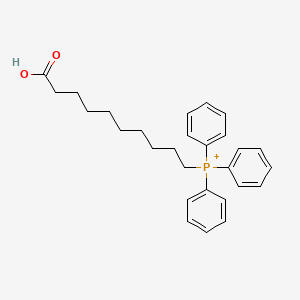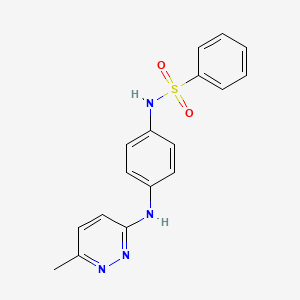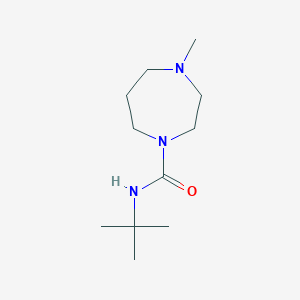
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide is a chemical compound characterized by the presence of a tert-butyl group, a methyl group, and a diazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and yields high purity products under mild conditions.
Another method involves the use of tert-butyl nitrite as a carbon source for the synthesis of N-tert-butyl amides from nitriles and water . This approach is advantageous due to its mild reaction conditions and the non-toxic nature of tert-butyl nitrite.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of functional groups within the molecule. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: tert-butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Halogens and nucleophiles are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with tert-butyl hydroperoxide can yield tert-butyl alcohol and other oxidized derivatives .
Aplicaciones Científicas De Investigación
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
N-tert-Butoxycarbonylimidazole: This compound also contains a tert-butyl group and is used in similar applications.
2-(N-tert-Butoxycarbonylamino)-3-methylpyridine: Another compound with a tert-butyl group, used in organic synthesis.
Propiedades
IUPAC Name |
N-tert-butyl-4-methyl-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-11(2,3)12-10(15)14-7-5-6-13(4)8-9-14/h5-9H2,1-4H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIQKTEDWLSRZMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)N1CCCN(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
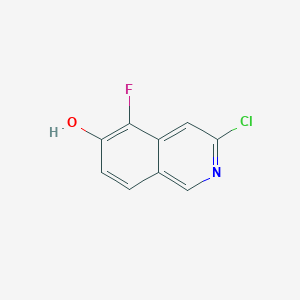
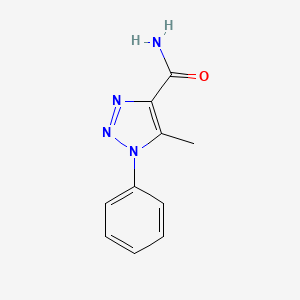
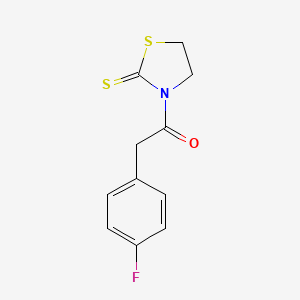
![4-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B2903415.png)
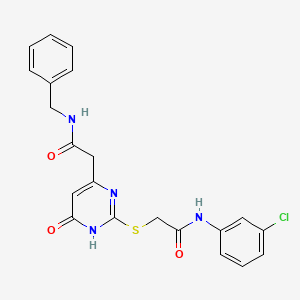
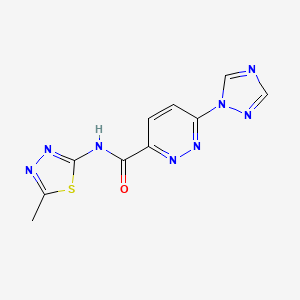
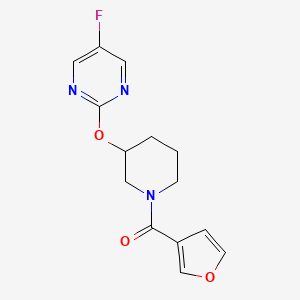
![6-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B2903423.png)
![2-Ethyl-4,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2903424.png)
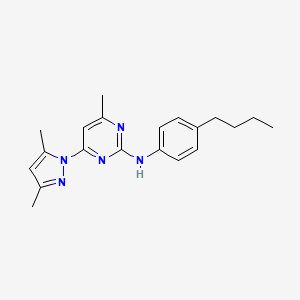
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)
